molecular formula C15H23N3O6S B13835769 (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol

(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol

Cat. No.: B13835769
M. Wt: 373.4 g/mol
InChI Key: SAKFPWKIQUGBAZ-HNNXBMFYSA-N
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Description

(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol is a complex organic compound characterized by its unique structure, which includes an azido group, multiple ethoxy groups, and a sulfonylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol typically involves multiple steps One common approach is to start with the sulfonylation of 4-methylphenol to introduce the sulfonyl group This is followed by the sequential addition of ethoxy groups through etherification reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions to form triazoles via click chemistry.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.

    Substitution: Copper(I) catalysts are often used in click chemistry reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol is used as a building block for the synthesis of more complex molecules. Its azido group makes it a valuable intermediate in click chemistry, facilitating the formation of triazoles.

Biology

In biological research, this compound can be used to study the effects of azido and sulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol involves its interaction with molecular targets through its functional groups. The azido group can participate in bioorthogonal reactions, while the sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-phenylethanol
  • (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-chlorophenyl)sulfonylethanol
  • (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methoxyphenyl)sulfonylethanol

Uniqueness

The uniqueness of (1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol lies in its combination of azido, ethoxy, and sulfonyl groups, which confer distinct reactivity and potential applications compared to similar compounds. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H23N3O6S

Molecular Weight

373.4 g/mol

IUPAC Name

(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol

InChI

InChI=1S/C15H23N3O6S/c1-13-2-4-14(5-3-13)25(20,21)15(19)12-24-11-10-23-9-8-22-7-6-17-18-16/h2-5,15,19H,6-12H2,1H3/t15-/m0/s1

InChI Key

SAKFPWKIQUGBAZ-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[C@@H](COCCOCCOCCN=[N+]=[N-])O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(COCCOCCOCCN=[N+]=[N-])O

Origin of Product

United States

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